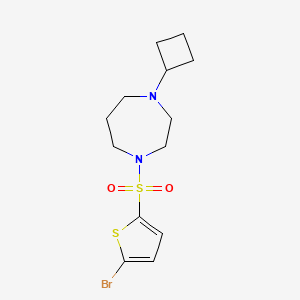
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. Common reagents used in these steps include bromine, sulfonyl chlorides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 1-((5-Fluorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
Uniqueness
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHWEHFRFMPMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)


![2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2503475.png)
![1,7-dimethyl-3-(prop-2-en-1-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503476.png)





![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
